![molecular formula C8H12O4 B13549613 4-(Hydroxymethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B13549613.png)
4-(Hydroxymethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Hydroxymethyl)-7-oxabicyclo[221]heptane-1-carboxylic acid is a chemical compound with a unique bicyclic structure This compound is known for its distinctive ring system, which includes both a hydroxymethyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the use of a formal [4 + 2] cycloaddition reaction enabled by organocatalysis. This reaction allows for the rapid formation of the bicyclic structure from simple starting materials under mild and operationally simple conditions .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic routes for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of catalysts, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-(Hydroxymethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The hydroxymethyl group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as solvent choice and temperature, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound
Scientific Research Applications
4-(Hydroxymethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(Hydroxymethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxymethyl and carboxylic acid groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(Hydroxymethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid include:
Methyl 4-(hydroxymethyl)bicyclo[2.2.1]heptane-1-carboxylate: A methyl ester derivative with similar structural features.
4-hydroxybicyclo[2.2.1]heptane-1-carboxylic acid: A related compound with a hydroxyl group instead of a hydroxymethyl group.
Uniqueness
The uniqueness of 4-(Hydroxymethyl)-7-oxabicyclo[221]heptane-1-carboxylic acid lies in its specific combination of functional groups and bicyclic structure
Properties
Molecular Formula |
C8H12O4 |
|---|---|
Molecular Weight |
172.18 g/mol |
IUPAC Name |
4-(hydroxymethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid |
InChI |
InChI=1S/C8H12O4/c9-5-7-1-3-8(12-7,4-2-7)6(10)11/h9H,1-5H2,(H,10,11) |
InChI Key |
RAZMYJFAHKIOPV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1(O2)CO)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[Boc-(isopentyl)amino]ethanol](/img/structure/B13549535.png)
![(4S,5S)-4-methyl-5-{3-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-1,2,4-oxadiazol-5-yl}piperidin-2-one](/img/structure/B13549539.png)

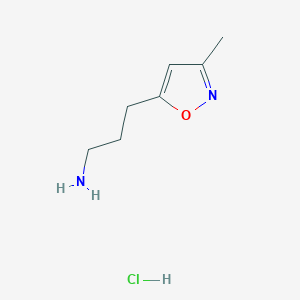
![4-(Benzo[b]thiophen-3-yl)butanal](/img/structure/B13549550.png)
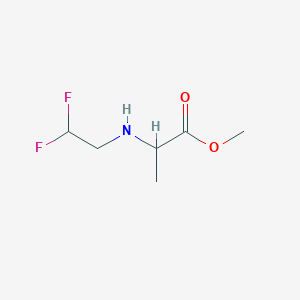
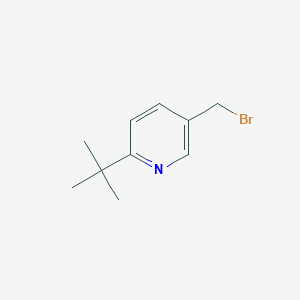
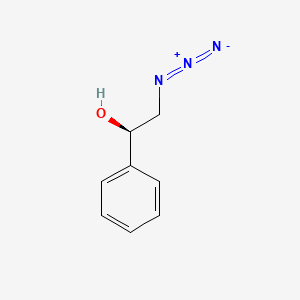
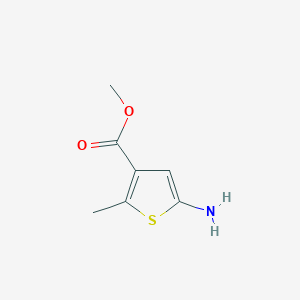
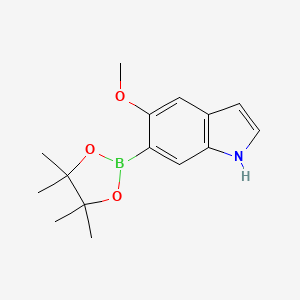
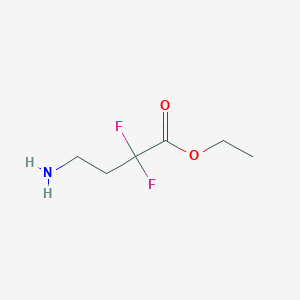

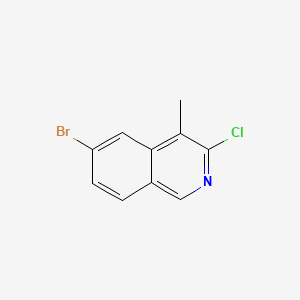
![2-[4-(methoxycarbonyl)-2H-1,2,3-triazol-2-yl]aceticacid](/img/structure/B13549610.png)
